L-ALLO-ISOLEUCINE (13C6)

LC-MS/MS method development amino acid analysis isobaric separation

Quantifying L-alloisoleucine is challenged by isobaric interference from L-isoleucine and L-leucine, which share identical MS/MS transitions. This 13C6-labeled analog resolves that: • Provides a +6 Da mass shift, ensuring baseline MS separation from the endogenous analyte without altering chromatographic retention or ionization efficiency. • Eliminates matrix-effect errors, enabling accurate quantification at the 5 μmol/L diagnostic cutoff for MSUD. • Supplied at 98% chemical purity with 97-99 atom% 13C enrichment, suitable for LC-MS/MS method development and metabolic flux studies.

Molecular Formula
Molecular Weight 137.13
Cat. No. B1580320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ALLO-ISOLEUCINE (13C6)
Molecular Weight137.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-ALLO-ISOLEUCINE (13C6) Internal Standard for LC-MS/MS


L-ALLO-ISOLEUCINE (13C6) is a stable isotope-labeled analog of L-alloisoleucine, a non-proteinogenic branched-chain amino acid diastereomer of L-isoleucine . The compound features six carbon-13 atoms replacing all carbon positions, yielding a molecular weight of 137.13 g/mol with a +6 Da mass shift relative to the unlabeled form . Commercial preparations achieve chemical purity of 98% and isotopic enrichment of 97–99 atom % 13C . This labeling configuration is specifically designed for use as an internal standard in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows, where the isotopic mass shift ensures complete baseline separation from endogenous L-alloisoleucine in the mass spectrometer without altering chromatographic retention behavior or ionization efficiency .

Workflow LC-MS/MS quantitative internal standard
Isotopic label Uniform 13C6 (+6 Da mass shift)
Co-elution Identical chromatographic retention to unlabeled analyte

Why L-ALLO-ISOLEUCINE (13C6) Cannot Be Replaced


Generic substitution fails for three analytically critical reasons. First, L-alloisoleucine shares virtually identical MS/MS fragmentation patterns with its isobaric isomers L-isoleucine and L-leucine, meaning they produce the same precursor-to-product ion transitions (m/z 132.2 → 86.4) and cannot be distinguished by mass spectrometry alone—chromatographic separation is mandatory . Second, unlabeled L-alloisoleucine cannot function as an internal standard because it is chemically indistinguishable from the endogenous analyte, preventing correction for matrix effects, extraction recovery losses, and ion suppression . Third, alternative isotopic labels (e.g., deuterium-only labeling) may introduce chromatographic isotope effects that alter retention time relative to the unlabeled analyte, whereas uniform 13C6 labeling preserves co-elution behavior essential for accurate quantification via stable isotope dilution [1].

Property
13C6 ISTD
Alternative labeling
Mass discrimination
+6 Da baseline separation from endogenous
Unlabeled cannot be distinguished; D-labeled may shift retention
Matrix correction
Co-elutes, matches ionization efficiency
Unlabeled does not correct for ion suppression or recovery losses
Isobaric interference
Chromatographically resolved from Leu/Ile
Leu/Ile share MRM transition; may require separate ISTD and method

L-ALLO-ISOLEUCINE (13C6) Performance Validation


Isobaric Isomer Chromatographic Separation

L-alloisoleucine cannot be quantified independently from L-isoleucine and L-leucine in MS-only workflows. All three isobaric isomers (molecular weight 131.17 g/mol) share virtually identical MS/MS fragmentation patterns and produce overlapping MRM transitions. Consequently, chromatographic separation is a prerequisite for individual quantification . Methods optimized for mixed-mode chromatography achieve baseline resolution of leucine, isoleucine, and allo-isoleucine with analytical runtimes under 15 minutes [1].

Isobaric chromatographic separation
Class-level
Chromatographic separation mandatory for L-alloisoleucine from Leu/Ile
13C6 ISTD co-elutes specifically with allo-isoleucine, avoiding isobaric interference
Mixed-mode or chiral columns; runtime
MSUD biomarker cutoff
Reported
>5 µmol/L plasma
Supports MSUD biomarker quantification research using ISTD
Validated in clinical chemistry studies; 22 MSUD vs 22 controls
CID MS/MS isomer differentiation
Head-to-head
Three structural isomers distinguishable by CID spectra at optimized collision energies
ISTD maintains identical fragmentation pattern with +6 Da mass shift for unambiguous quantification
Computational modeling supports fragmentation differences
α-Stereocenter NMR differentiation
Head-to-head
1H/13C chemical shift and coupling constants differentiate allo-Ile (2S,3R) from Ile (2S,3S)
13C6 enrichment enhances NMR signal while preserving stereochemical fingerprint
700 MHz NMR; enables epimerization monitoring
LC-MS/MS method development amino acid analysis isobaric separation

L-Alloisoleucine Diagnostic Specificity for MSUD

L-alloisoleucine is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), a condition affecting approximately 1 in 100,000–300,000 births [1]. Clinical validation demonstrates that plasma L-alloisoleucine concentrations above 5 μmol/L constitute the most specific and most sensitive diagnostic marker for all forms of MSUD [2]. In untargeted metabolomics studies of MSUD newborns, L-alloisoleucine was identified among 210 altered endogenous metabolites and showed significant upregulation compared to healthy controls [3].

MSUD biomarker cutoff
Reported
>5 µmol/L plasma
Supports MSUD biomarker quantification research using ISTD
Validated in clinical chemistry studies; 22 MSUD vs 22 controls
Maple Syrup Urine Disease newborn screening diagnostic biomarker validation

CID MS/MS Differentiation of Structural Isomers

Although L-leucine, L-isoleucine, and L-alloisoleucine share the same molecular formula and are isobaric, systematic investigation of their collision-induced dissociation (CID) tandem mass spectra reveals that the three structural isomers can be distinguished by their CID MS/MS spectra under controlled collision energy conditions [1]. Computational modeling rationalizes these fragmentation differences, providing a theoretical basis for distinguishing the isomers when chromatographic separation is incomplete [2].

CID MS/MS isomer differentiation
Head-to-head
Three structural isomers distinguishable by CID spectra at optimized collision energies
ISTD maintains identical fragmentation pattern with +6 Da mass shift for unambiguous quantification
Computational modeling supports fragmentation differences
tandem mass spectrometry collision-induced dissociation isomer differentiation

NMR Differentiation at the α-Stereocenter

Simple 1H and 13C NMR spectrometric analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre [1]. This method has been applied to the estimation of epimerization during metal-free N-arylation and peptide coupling reactions [2].

α-Stereocenter NMR differentiation
Head-to-head
1H/13C chemical shift and coupling constants differentiate allo-Ile (2S,3R) from Ile (2S,3S)
13C6 enrichment enhances NMR signal while preserving stereochemical fingerprint
700 MHz NMR; enables epimerization monitoring
NMR spectroscopy stereochemical assignment epimerization monitoring

L-ALLO-ISOLEUCINE (13C6) Application Scenarios


MSUD Newborn Screening by LC-MS/MS

L-ALLO-ISOLEUCINE (13C6) serves as the internal standard of choice for developing and validating LC-MS/MS methods that quantify L-alloisoleucine in plasma and dried blood spots for MSUD diagnosis. The method requires only 20 μL of plasma, avoids derivatization, and uses protein precipitation with methanol containing the 13C6-labeled internal standard [1]. The diagnostic cutoff of 5 μmol/L L-alloisoleucine in plasma, established as the most specific and sensitive marker for all MSUD forms, depends on accurate quantification using this isotopically matched internal standard [2].

BCAA Interconversion Metabolic Flux Analysis

In metabolic flux studies investigating the interconversion of L-isoleucine to L-alloisoleucine via keto-enol tautomerization, L-ALLO-ISOLEUCINE (13C6) enables precise tracking of carbon incorporation into downstream metabolites [1]. The uniform 13C6 labeling across all carbon positions allows quantification of carbon and nitrogen incorporation without the chromatographic isotope effects that plague deuterium-labeled analogs [2].

Peptide Epimerization Monitoring in Solid-Phase Synthesis

During peptide coupling reactions involving isoleucine residues, epimerization at the α-stereocenter can produce L-alloisoleucine-containing diastereomeric impurities. L-ALLO-ISOLEUCINE (13C6) enables accurate quantification of epimerization extent when used as an internal standard in LC-MS/MS analysis of peptide hydrolysates. The distinct NMR chemical shifts at the α-stereocenter of isoleucine versus allo-isoleucine residues [1] provide orthogonal confirmation of stereochemical integrity when combined with MS quantification.

Stable Isotope Dilution for Amino Acid Bioavailability

L-ALLO-ISOLEUCINE (13C6) is employed in dual-isotope tracer techniques to determine true ileal digestibility of amino acids from dietary protein sources. The +6 Da mass shift ensures complete spectral separation from endogenous L-alloisoleucine while maintaining identical chromatographic retention [1]. This application leverages the fact that L-alloisoleucine is not incorporated into proteins, making it an ideal marker for assessing amino acid absorption without confounding effects from endogenous protein turnover.

Application
Selection Property
Validation Focus
Plasma MSUD biomarker quantification
Uniform 13C6 isotopic match
LC-MS/MS method accuracy and matrix effect correction
BCAA interconversion metabolic flux
+6 Da mass shift without retention shift
Precursor-to-product ion traceability
Peptide epimerization monitoring
Identical ionization to unlabeled allo-isoleucine
Quantification of epimerization extent via ISTD
Amino acid bioavailability research
Stable isotope dilution with co-elution
Spectral separation from endogenous without protein incorporation

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